molecular formula C8H13Cl3N2 B1452237 (2-Amino-4-chlorophenyl)dimethylamine dihydrochloride CAS No. 1177351-07-3

(2-Amino-4-chlorophenyl)dimethylamine dihydrochloride

Cat. No.: B1452237
CAS No.: 1177351-07-3
M. Wt: 243.6 g/mol
InChI Key: ASFCCBCPOMBAGT-UHFFFAOYSA-N
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Description

(2-Amino-4-chlorophenyl)dimethylamine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a chloro group, and a dimethylamine group attached to a phenyl ring. This compound is often used in chemical synthesis and research studies due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chlorophenyl)dimethylamine dihydrochloride typically involves the reaction of 2-amino-4-chlorobenzonitrile with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also include additional steps such as crystallization and drying to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-chlorophenyl)dimethylamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding nitro compounds, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(2-Amino-4-chlorophenyl)dimethylamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in chemical synthesis and analytical studies.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-4-chlorophenyl)dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride: Similar structure with ethyl groups instead of methyl groups.

    N-(2-amino-4-chlorophenyl)anthranilic acid: Contains an anthranilic acid moiety instead of dimethylamine.

Uniqueness

(2-Amino-4-chlorophenyl)dimethylamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamine group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

IUPAC Name

4-chloro-1-N,1-N-dimethylbenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.2ClH/c1-11(2)8-4-3-6(9)5-7(8)10;;/h3-5H,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFCCBCPOMBAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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